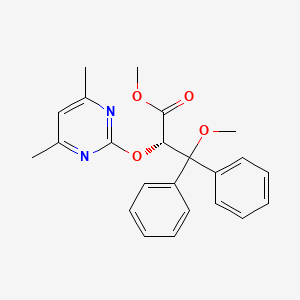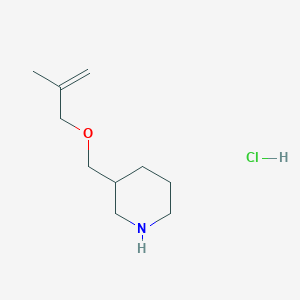
2-Methyl-2-propenyl 3-piperidinylmethyl ether hydrochloride
Descripción general
Descripción
“2-Methyl-2-propenyl 3-piperidinylmethyl ether hydrochloride” is a chemical compound with the CAS Number: 1185297-47-5 . It has a molecular weight of 205.73 and its molecular formula is C10H20ClNO . The IUPAC name for this compound is 2-methyl-2-propenyl 3-piperidinylmethyl ether hydrochloride .
Molecular Structure Analysis
The InChI code for this compound is 1S/C10H19NO.ClH/c1-9(2)7-12-8-10-4-3-5-11-6-10;/h10-11H,1,3-8H2,2H3;1H . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a structural diagram.Physical And Chemical Properties Analysis
The molecular weight of “2-Methyl-2-propenyl 3-piperidinylmethyl ether hydrochloride” is 205.72 . Its molecular formula is C10H19NO•HCl .Aplicaciones Científicas De Investigación
Fuel Additives and Energy
- Di-methyl Ether (DME) as an Alternative Fuel: A review highlighted the potential of di-methyl ether as a candidate fuel for compression-ignition engines, emphasizing its high cetane number, low auto-ignition temperature, and soot-free combustion, making it an environmentally friendly option for future energy demands (Arcoumanis et al., 2008).
Environmental Applications
- Biodegradation of Ether Compounds : A study on the biodegradation and fate of ethyl tert-butyl ether (ETBE) in soil and groundwater highlighted microorganisms capable of degrading ETBE, indicating its environmental impact and the potential for bioremediation strategies (Thornton et al., 2020).
Chemical Synthesis and Materials Science
- Xylan Derivatives : Research on the chemical modification of xylan into biopolymer ethers and esters explored their application potential in creating materials with specific properties for drug delivery and other uses (Petzold-Welcke et al., 2014).
Pollution Control and Environmental Safety
- Decomposition of Methyl Tert-Butyl Ether (MTBE) : A study demonstrated the feasibility of using radio frequency (RF) plasma reactors for decomposing and converting MTBE, a common gasoline additive, into less harmful substances, contributing to pollution control efforts (Hsieh et al., 2011).
Safety and Hazards
Propiedades
IUPAC Name |
3-(2-methylprop-2-enoxymethyl)piperidine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H19NO.ClH/c1-9(2)7-12-8-10-4-3-5-11-6-10;/h10-11H,1,3-8H2,2H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GROSHPVEBKVJBG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=C)COCC1CCCNC1.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H20ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.72 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Methyl-2-propenyl 3-piperidinylmethyl ether hydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




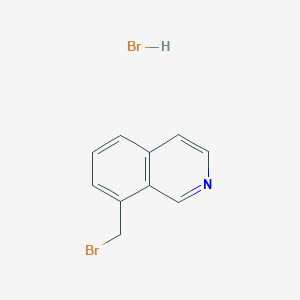
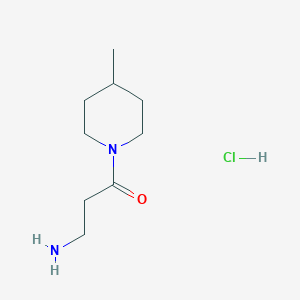

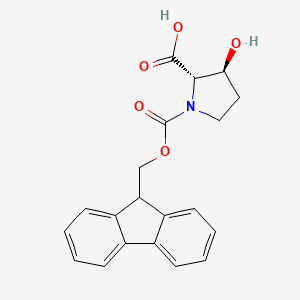
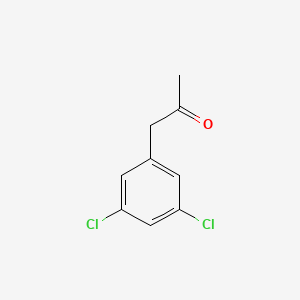

![1H-Pyrazolo[3,4-B]pyridin-5-amine](/img/structure/B1440346.png)




![Ethyl 2-[(chloroacetyl)amino]-6-methyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate](/img/structure/B1440354.png)
